Hexafluoroarsenic(1-);tripropylazanium

Description

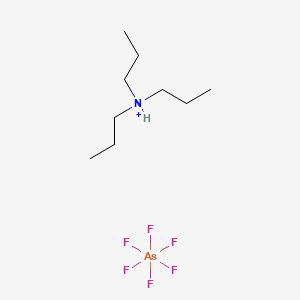

Hexafluoroarsenic(1-);tripropylazanium, with the chemical formula [(C₃H₇)₃NH][AsF₆], is an ionic compound composed of a tripropylazanium cation (tripropylammonium) and a hexafluoroarsenate anion. This compound belongs to the family of quaternary ammonium salts paired with hexafluorometallate anions. Such salts are often utilized in specialized applications, including ionic liquids, electrolytes, and catalysts, due to their thermal stability and ionic conductivity . The hexafluoroarsenate anion (AsF₆⁻) is notable for its strong Lewis acidity and stability in non-aqueous solvents, while the tripropylazanium cation contributes to the compound’s low melting point and solubility in organic media.

Properties

CAS No. |

19568-26-4 |

|---|---|

Molecular Formula |

C9H22AsF6N |

Molecular Weight |

333.194 |

IUPAC Name |

hexafluoroarsenic(1-);tripropylazanium |

InChI |

InChI=1S/C9H21N.AsF6/c1-4-7-10(8-5-2)9-6-3;2-1(3,4,5,6)7/h4-9H2,1-3H3;/q;-1/p+1 |

InChI Key |

FRABBUBGVLRYAV-UHFFFAOYSA-O |

SMILES |

CCC[NH+](CCC)CCC.F[As-](F)(F)(F)(F)F |

Synonyms |

Tripropylammonium hexafluoroarsenate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [(C₃H₇)₃NH][AsF₆], it is essential to compare it with structurally analogous compounds. Key comparators include salts with hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and uranium hexafluoride (UF₆), though the latter is a covalent molecule rather than an ionic salt. Below is a detailed analysis:

Table 1: Comparative Properties of Hexafluorometallate Salts

Key Findings :

Anion Influence on Properties :

- The hexafluoroarsenate anion imparts higher ionic conductivity compared to SbF₆⁻ and PF₆⁻ due to its intermediate Lewis acidity and anion size .

- Thermal stability follows the trend PF₆⁻ > AsF₆⁻ > SbF₆⁻, correlating with the strength of the M–F bonds (P-F > As-F > Sb-F) .

Cation Role :

- The tripropylazanium cation reduces melting points and enhances organic solubility compared to smaller ammonium cations (e.g., tetraethylammonium) .

Environmental and Safety Considerations :

- [(C₃H₇)₃NH][AsF₆] exhibits moderate toxicity due to arsenic content, requiring careful handling . In contrast, UF₆ poses severe radiological risks and hydrolyzes explosively in moisture, releasing HF .

Research Findings from Literature

- Hexafluoroarsenate Salts in Electrochemistry : Studies highlight [(C₃H₇)₃NH][AsF₆] as a viable electrolyte in lithium-ion batteries, offering higher conductivity than PF₆⁻ analogs but lower than SbF₆⁻ salts .

- Comparative Reactivity : Uranium hexafluoride (UF₆) is primarily used in nuclear fuel processing, whereas hexafluoroarsenate salts find niche roles in catalysis and material science due to their balanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.